methyl (3-bromo-4-formylphenoxy)acetate
Description
Methyl (3-bromo-4-formylphenoxy)acetate is an aromatic ester featuring a phenoxy core substituted with bromine (at position 3), a formyl group (at position 4), and an acetate methyl ester moiety. Its molecular formula is C₁₀H₉BrO₄ (molecular weight: 289.08 g/mol). The compound’s structure combines electron-withdrawing (bromo, formyl) and electron-donating (ether oxygen) groups, influencing its reactivity and physicochemical properties.
For example, reacting 3-bromo-4-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF), followed by purification via column chromatography . The bromo and formyl substituents may be introduced sequentially through bromination (e.g., using Br₂ in acetic acid ) and formylation reactions.
Its ester group enhances solubility in organic solvents, facilitating further derivatization.
Properties
IUPAC Name |
methyl 2-(3-bromo-4-formylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-10(13)6-15-8-3-2-7(5-12)9(11)4-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVCUXZWRCPVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of methyl (3-bromo-4-formylphenoxy)acetate with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: Formyl vs. Methoxy: The formyl group in this compound enhances electrophilicity, enabling nucleophilic additions (e.g., amine condensations). In contrast, methoxy-substituted analogs (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) exhibit electron-donating effects, stabilizing aromatic rings and favoring hydrogen-bonded crystal packing . Bromo Position: Bromine at position 3 (meta to the ester) directs further substitutions to specific sites, whereas para-bromo analogs (e.g., methyl 2-bromo-5-(bromomethyl)benzoate) offer dual reactivity for Suzuki couplings .
Ester Group Variations :
- Methyl vs. Ethyl/tert-Butyl : Methyl esters (e.g., target compound) are more hydrolytically labile than ethyl or tert-butyl esters, impacting stability in aqueous environments. tert-Butyl esters are often used as protecting groups in multistep syntheses .
Physicochemical Properties: Solubility: The formyl group increases polarity compared to methoxy or methyl substituents, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO). Ethyl benzoate derivatives (e.g., ethyl 4-(3-bromo-4-formylphenoxy)benzoate) exhibit higher lipophilicity, favoring membrane permeability in drug design . Melting Points: Hydrogen-bonding capacity (e.g., in 2-(3-bromo-4-methoxyphenyl)acetic acid) correlates with higher melting points (~150–200°C) compared to ester derivatives (typically <100°C) .
Applications :
- Drug Synthesis : The target compound’s formyl group is pivotal in constructing heterocycles (e.g., imines for anticancer agents), whereas bromo-methoxy analogs are intermediates in natural product synthesis .
- Material Science : Ethyl benzoate derivatives are employed in polymer cross-linking due to their thermal stability .
Research Findings and Data
Critical Analysis of Contradictions
- Similarity Scores: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (similarity: 0.89–0.92 ) shares functional groups but differs in ester bulkiness, leading to divergent reactivity in nucleophilic environments.
- Hydrogen Bonding: While 2-(3-bromo-4-methoxyphenyl)acetic acid forms R₂²(8) dimers , the target compound’s ester group may limit such interactions, favoring monomeric or alternative packing motifs.
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